molecular formula C14H17F3N4O2 B2580151 Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 2380141-38-6

Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone

Cat. No. B2580151
CAS RN: 2380141-38-6
M. Wt: 330.311
InChI Key: UNODVYCYDRVCHU-UHFFFAOYSA-N
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Description

Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the piperazine family and has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone involves its binding to a specific GPCR. The binding of the compound to the receptor leads to a conformational change in the receptor, which results in the modulation of its activity. This modulation can either be an increase or decrease in activity depending on the specific receptor and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone depend on the specific GPCR it binds to and the cellular context. The compound has been shown to modulate the activity of GPCRs involved in a variety of physiological processes, including neurotransmission, hormone secretion, and immune response. By selectively targeting specific GPCRs, Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has the potential to be used in the development of new therapeutics for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone in lab experiments is its selectivity for specific GPCRs. This makes it a valuable tool for studying the function of these receptors in cells. However, one limitation of using this compound is its potential off-target effects. Like all tool compounds, Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone should be used with caution and its effects on other cellular processes should be carefully monitored.

Future Directions

There are many future directions for the use of Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone in scientific research. One potential application is in the development of new therapeutics for diseases that involve GPCRs. By selectively targeting specific receptors, Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone could be used to modulate their activity and potentially treat these diseases. Another future direction is in the development of new tool compounds based on the structure of Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone. By modifying the structure of the compound, it may be possible to create new tool compounds with improved selectivity and potency.

Synthesis Methods

The synthesis of Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been achieved using a variety of methods. One of the most common methods involves the reaction of 6-(trifluoromethyl)pyridazine-3-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with oxalyl chloride and subsequently with 2,2-dimethoxypropane to yield Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone.

Scientific Research Applications

Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has shown potential applications in scientific research. It has been used as a tool compound in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction in cells. Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone has been shown to selectively bind to a specific GPCR and modulate its activity, making it a valuable tool in the study of GPCR signaling pathways.

properties

IUPAC Name

oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c15-14(16,17)11-1-2-12(19-18-11)20-4-6-21(7-5-20)13(22)10-3-8-23-9-10/h1-2,10H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNODVYCYDRVCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

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